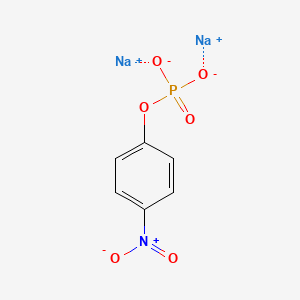
Dinatrium-4-Nitrophenylphosphat
Übersicht
Beschreibung
pNPP is a non-specific phosphatase substrate.
Wissenschaftliche Forschungsanwendungen
Enzymgekoppelter Immunosorbent-Assay (ELISA)
Dinatrium-4-Nitrophenylphosphat wird üblicherweise als Bestandteil von Diethanolaminpuffer verwendet, um alkalische Phosphatase-konjugierte Antikörper in ELISA nachzuweisen. Diese Anwendung ist für verschiedene diagnostische und Forschungszwecke von entscheidender Bedeutung, wobei die Verbindung als Substrat für alkalische Phosphatase wirkt und zu einer kolorimetrischen Reaktion führt, die gemessen werden kann .
Phosphatasesubstrat
Es dient als Phosphatasesubstrat in in-vitro-Phosphatase-Assays. Diese Anwendung ist bedeutsam bei der Untersuchung der Enzymkinetik und der Enzyminhibition, die grundlegende Aspekte der biochemischen Forschung sind .
Zell-Adhäsions-Assays
Diese Verbindung wird verwendet, um adhärente Zellen in Adhäsions-Assays zu behandeln. Zell-Adhäsions-Assays sind unerlässlich für das Verständnis von Zellmigration, Zellsignalisierung und Gewebsbildung, was Auswirkungen auf die Entwicklungsbiologie und die Krebsforschung hat .
Chromogenes Substrat
PNPP wirkt als chromogenes Substrat, das zur Bestimmung von Säure- und alkalischen Phosphatasen verwendet wird. Dies ist besonders wichtig in der klinischen Diagnostik und Forschung, um die Enzymaktivität zu messen, die auf verschiedene Krankheiten oder Zustände hindeuten kann .
Enzymimmunoassay
this compound wird für Enzymimmunoassays verwendet und bietet eine Methode zur Quantifizierung des Vorhandenseins spezifischer Antigene oder Antikörper. Diese Anwendung ist weit verbreitet in der medizinischen Diagnostik und in Forschungslaboren .
Wirkmechanismus
Target of Action
Disodium 4-Nitrophenylphosphate, also known as PNPP, primarily targets phosphatases , including both acid and alkaline phosphatases . These enzymes play a crucial role in a variety of biological processes, including signal transduction, protein dephosphorylation, and energy metabolism .
Mode of Action
PNPP acts as a chromogenic substrate for phosphatases . In the presence of these enzymes, PNPP is hydrolyzed, resulting in the release of 4-nitrophenol , a yellow-colored compound . This color change can be detected spectrophotometrically, making PNPP a valuable tool for enzyme assays .
Biochemical Pathways
The primary biochemical pathway affected by PNPP is the phosphatase-mediated hydrolysis pathway . The hydrolysis of PNPP by phosphatases results in the production of 4-nitrophenol, which can be quantified to measure the activity of the phosphatase enzyme .
Pharmacokinetics
It’s important to note that pnpp is highly soluble in water, which facilitates its use in various aqueous solutions for biochemical assays .
Result of Action
The hydrolysis of PNPP by phosphatases produces a yellow-colored product, 4-nitrophenol . This color change allows for the quantification of phosphatase activity, providing valuable information about biological processes and disease states .
Action Environment
The action of PNPP is influenced by several environmental factors. For instance, the pH of the solution can affect the activity of the phosphatases and thus the rate of PNPP hydrolysis . Additionally, temperature can impact enzyme activity and stability . Therefore, these factors must be carefully controlled during biochemical assays involving PNPP .
Biochemische Analyse
Biochemical Properties
Disodium 4-Nitrophenylphosphate plays a crucial role in biochemical reactions, particularly as a substrate for alkaline phosphatase in enzyme-linked immunosorbent assay (ELISA) procedures . It interacts with enzymes such as alkaline phosphatases and acid phosphatases . The nature of these interactions involves the compound serving as a substrate, which is then acted upon by the enzymes to produce a color change .
Cellular Effects
In cellular processes, Disodium 4-Nitrophenylphosphate is used to detect alkaline phosphatase-conjugated antibodies in enzyme-linked immunosorbent assays (ELISAs) . It influences cell function by providing a means to measure enzyme activity, which can be critical in understanding cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Disodium 4-Nitrophenylphosphate involves its conversion by phosphatase enzymes into a yellow-colored product . This process can be used to measure the activity of these enzymes, providing insights into enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Disodium 4-Nitrophenylphosphate can be observed through changes in color indicative of enzyme activity .
Metabolic Pathways
Disodium 4-Nitrophenylphosphate is involved in the metabolic pathways of phosphatase enzymes
Eigenschaften
CAS-Nummer |
4264-83-9 |
|---|---|
Molekularformel |
C6H6NNaO6P |
Molekulargewicht |
242.08 g/mol |
IUPAC-Name |
disodium;(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P.Na/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H2,10,11,12); |
InChI-Schlüssel |
AWUNJKAFDDEHEQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O.[Na] |
Aussehen |
Solid powder |
Key on ui other cas no. |
4264-83-9 |
Physikalische Beschreibung |
Hexahydrate: Solid; [Sigma-Aldrich MSDS] |
Piktogramme |
Corrosive; Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
54306-27-3 |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-aminophenylphosphate 4-aminophenylphosphate, monosilver salt PNPP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


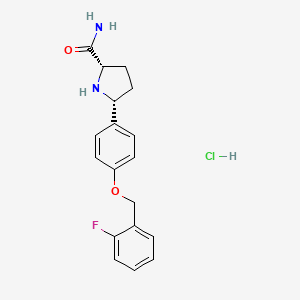
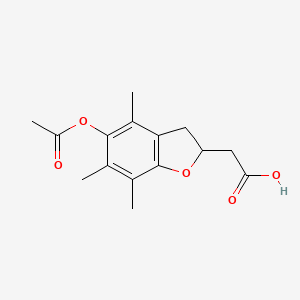

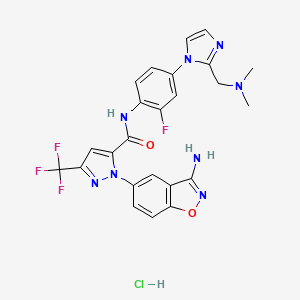
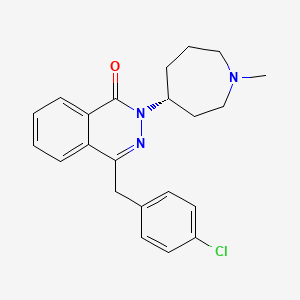
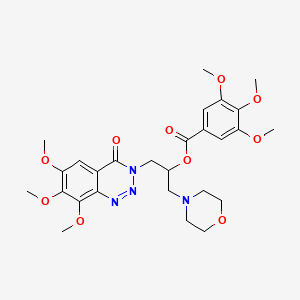
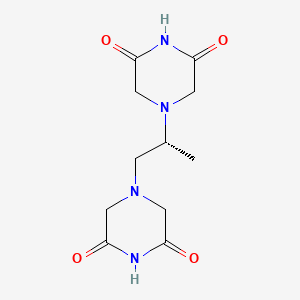
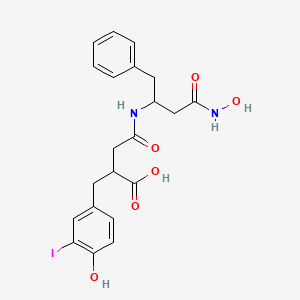
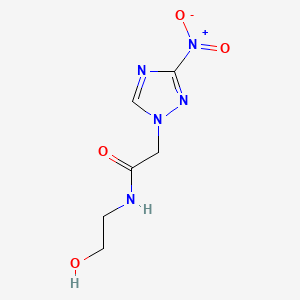
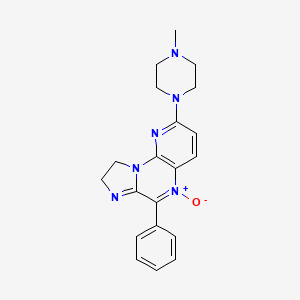

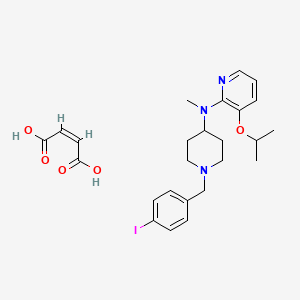

![10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1678852.png)
